4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the diazaspiro[4.5]decane carboxylic acid family, characterized by a spirocyclic core fused with a benzoyl group and a carboxylic acid moiety. It is marketed as a pharmaceutical intermediate, highlighting its relevance in drug discovery .
Properties
IUPAC Name |
4-(3-fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-18-7-5-16(6-8-18)19(13(10-23-16)15(21)22)14(20)11-3-2-4-12(17)9-11/h2-4,9,13H,5-8,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEDEYFEMWDVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable diamine and an epoxide.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 3-fluorobenzoyl chloride.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Differences
Halogen Type: Chlorine in the 4-chloro-2-fluoro analog increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability . Electron-Donating Groups: The 3-methoxy analog () introduces solubility advantages but may diminish receptor affinity due to reduced electron-withdrawing effects .
Physicochemical Properties :
- Purity : The 2,4-difluoro derivative (CAS 1326814-92-9) is synthesized at ≥95% purity, indicating its suitability as a pharmaceutical intermediate .
- Stability : Fluorine’s electronegativity generally improves metabolic stability, making fluorinated analogs preferred in drug development over chlorine- or methoxy-containing variants .
Biological Activity
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 281.30 g/mol. The compound features a diazaspiro framework, which enhances its binding affinity to biological targets, a crucial factor in drug development.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines.
- Anticancer potential : The spirocyclic structure may enhance interactions with cellular targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific receptors or enzymes. The presence of the fluorobenzoyl moiety is believed to increase lipophilicity, facilitating better membrane permeability and receptor binding.
Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this specific compound:
- In vitro Studies : Research has shown that similar diazaspiro compounds can modulate chemokine receptor activity, suggesting a pathway through which this compound may exert therapeutic effects against inflammatory diseases and cancers .
- Case Studies : A study on structurally related compounds demonstrated significant inhibition of tumor cell proliferation in vitro, indicating the potential for anticancer applications .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related diazaspiro compounds have shown promising absorption profiles, with some exhibiting good oral bioavailability and favorable half-lives in animal models .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane | Benzyl group instead of methyl | Potential anti-inflammatory | Different pharmacokinetics |
| 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane | Methyl group instead of propyl | Enhanced anticancer properties | Increased lipophilicity |
| 2-(2-Fluorobenzoyl)-8-propyl-1,3-diazaspiro[4.5]decane | Different diaza framework | Altered biological interactions | Varies in receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
